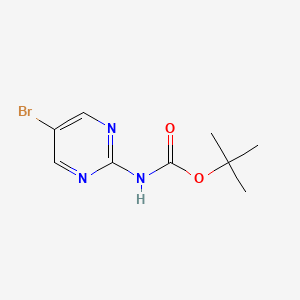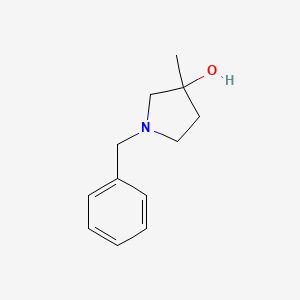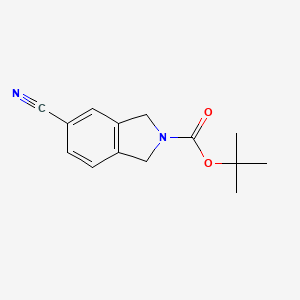
3-(Methylthio)propanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)propanimidamide hydrochloride is an organic compound with the molecular formula C4H11ClN2S. It is a hydrochloride salt form of 3-(methylthio)propanimidamide, which is characterized by the presence of a methylthio group attached to a propanimidamide backbone. This compound is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)propanimidamide hydrochloride typically involves the reaction of 3-(methylthio)propionitrile with ammonia or an amine under acidic conditions to form the corresponding amidine. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:
3-(Methylthio)propionitrile+NH3→3-(Methylthio)propanimidamide⋅HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are critical to achieving optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)propanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amidine group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylthio)propanimidamide hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)propanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylamino)propanamide hydrochloride
- 2-Methylalaninamide hydrochloride
- 3-(3-Fluorophenyl)-2-propenamide
Uniqueness
3-(Methylthio)propanimidamide hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Propriétés
IUPAC Name |
3-methylsulfanylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZLAJPRBTTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)






![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

